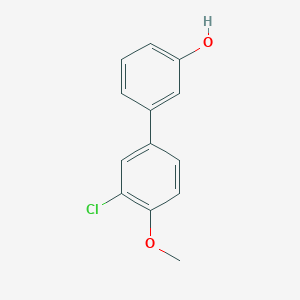

3-(3-Chloro-4-methoxyphenyl)phenol

Description

Properties

IUPAC Name |

3-(3-chloro-4-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-13-6-5-10(8-12(13)14)9-3-2-4-11(15)7-9/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBNCWQKTSQUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683561 | |

| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261928-41-9 | |

| Record name | 3'-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Coupling of Halogenated Intermediates

The Ullmann reaction remains a cornerstone for constructing the biaryl ether backbone. In a representative procedure, 3,4-dichloronitrobenzene (1 ) reacts with 4-chlorophenol (2 ) under alkaline conditions with a copper catalyst (29 mg Cu, 0.456 mmol). Optimal conditions include:

-

Temperature : 110–120°C

-

Time : 2.5 hours

-

Base : KOH (1.4 equivalents)

-

Solvent : Neat (solvent-free)

This method achieves 96% yield of diphenylether 3 , with purification via flash chromatography (10% EtOAc/hexanes). Critical characterization data includes:

-

Melting Point : 110–112°C

-

IR : N–H stretch at 3400 cm⁻¹, C=O at 1630 cm⁻¹

-

¹H NMR : Doublet at δ 8.20 ppm (J = 1.9 Hz) for ortho-proton to carbonyl.

Friedel-Crafts Alkylation for Ring Functionalization

Lewis Acid-Mediated Cyclization

Patent data reveals that intramolecular Friedel-Crafts reactions using AlCl₃ (4 equivalents) in N,N-dimethylacetamide (DMAc) efficiently form heterocyclic intermediates. For N-(4-methoxyphenyl)-3-chloropropionamide:

-

Catalyst : AlCl₃ (760 g, 4 eq.)

-

Temperature : 150–160°C

-

Reaction Time : 2 hours

This method avoids intermediate purification, directly producing 6-hydroxy-3,4-dihydroquinolinone, a structural analog to the target compound’s phenolic moiety.

Nitro Reduction and Functional Group Interconversion

Hydrogenation of Nitroarenes

The Chinese patent details catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene using 1% Pt/C (200–400:1 substrate:catalyst ratio). Key parameters:

While developed for aniline synthesis, this method is adaptable for reducing nitro groups in precursors to 3-(3-chloro-4-methoxyphenyl)phenol.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of 3-(4-methoxyphenyl)phenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-(3-Chloro-4-methoxyphenyl)phenol serves as an important building block in organic synthesis. It is utilized in the preparation of various polymers and complex organic molecules due to its unique structural features.

Biology

The compound exhibits potential biological activities:

- Antitumor Activity : Research indicates that it may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : It has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties:

- Drug Development : It acts as a precursor for synthesizing novel pharmaceuticals targeting diseases like cancer and inflammatory disorders. For instance, derivatives of this compound have been explored for their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness .

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various phenolic compounds, including this compound, on human cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 12.5 |

| Control (DMSO) | HeLa | >50 |

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound reduces the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), indicating its anti-inflammatory properties.

| Treatment | NO Production (µM) |

|---|---|

| Control | 25 |

| 10 µM | 15 |

| 50 µM | 5 |

Industrial Applications

Beyond its research applications, this compound is utilized in industrial processes:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Chloro and Methoxy Groups: The 3-chloro-4-methoxy substitution pattern in this compound enhances lipophilicity and electron-withdrawing effects, improving membrane permeability in antimicrobial applications . In contrast, metoxuron retains similar substituents but replaces the phenol with a urea group, shifting its function from antimicrobial to herbicidal activity .

- Methyl vs. Methoxy: 4-Chloro-3-methylphenol (PCMC) lacks the methoxy group, reducing its hydrogen-bonding capacity and limiting its use to preservatives rather than targeted therapeutics .

- Imine vs.

Physicochemical Properties

Table 2: Physicochemical Comparison

| Property | This compound | Metoxuron | PCMC | Avanafil |

|---|---|---|---|---|

| Molecular Weight | 234.68 g/mol | 228.68 g/mol | 142.58 g/mol | 499.95 g/mol |

| LogP (Lipophilicity) | ~3.2 (estimated) | 2.1 | 2.5 | 2.8 (experimental) |

| Hydrogen Bond Donors | 1 (-OH) | 2 (urea) | 1 (-OH) | 3 (amide, -NH) |

| Solubility | Moderate in DMSO, ethanol | High in water (urea group) | Low in water | Low (lipophilic drug) |

Research Findings

- Antimicrobial Activity: this compound-derived pyrazolines exhibited MIC values of 25–50 µg/mL against Staphylococcus aureus and Candida albicans, outperforming simpler phenols like PCMC .

- Herbicidal Efficiency: Metoxuron’s urea group enables systemic translocation in plants, achieving 90% weed control at 2 kg/ha, a mechanism absent in the phenol derivative .

- Drug Design: In avanafil, the 3-chloro-4-methoxybenzylamino group enhances binding to PDE5 enzymes, demonstrating how minor structural modifications redirect biological targets .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-Chloro-4-methoxyphenyl)phenol?

A common approach involves alkylation of phenolic precursors. For example, 3-chloro-4-hydroxybenzaldehyde can be methylated using K₂CO₃ as a base and methyl iodide as the alkylating agent in anhydrous conditions (78% yield) . Adaptations for phenol derivatives may require optimizing stoichiometry (e.g., 1:4 molar ratio of substrate to methyl iodide) and reaction time under inert atmospheres. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Key NMR features include:

- ¹H NMR (CDCl₃, 600 MHz) : Aromatic proton signals (δ 7.71, d, J = 1.95 Hz; δ 7.62–7.60, dd; δ 6.92–6.90, d, J = 8.36 Hz) and methoxy singlet (δ 3.84, s) .

- ¹³C NMR : Distinct peaks for carbonyl (if present), methoxy (δ ~56 ppm), and aromatic carbons (δ 111–160 ppm). Assignments should align with predicted chemical shifts using computational tools like density functional theory (DFT) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

- Exposure Control : Use fume hoods for synthesis steps; monitor airborne concentrations (PAC-1: 2.1 mg/m³) .

- Spill Management : Absorb with inert materials (e.g., diatomite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Software Tools : SHELXL (for refinement) and SHELXD (for structure solution) enable high-resolution analysis of hydrogen bonding and torsional angles .

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding patterns (e.g., chains, rings) using tools like ORTEP-III for visualization . Contradictions in data (e.g., disorder in aromatic rings) may require iterative refinement and validation via R-factor metrics .

Q. What experimental strategies optimize the compound’s bioactivity as a herbicide or receptor modulator?

- Structure-Activity Relationship (SAR) : Compare derivatives like 4-chloro-N-(3-chloro-4-methoxyphenyl)benzamide and 3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea (metoxuron) to identify critical substituents.

- In Vitro Assays : Test affinity for muscarinic receptors (e.g., M1) using radioligand binding assays. For herbicidal activity, evaluate inhibition of photosynthetic electron transport in chloroplast preparations .

Q. How do computational methods predict electronic properties relevant to reactivity?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to map nucleophilic/electrophilic sites . Validate against experimental UV-Vis and IR spectra.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water solubility: 3.8 g/L at 20°C ) to guide solvent selection for reactions or formulations.

Methodological Notes

- Synthesis Optimization : Vary reaction solvents (e.g., DMF vs. THF) to improve yields, and employ microwave-assisted synthesis for accelerated kinetics.

- Data Validation : Cross-reference crystallographic results with spectroscopic data (e.g., IR for functional groups) to ensure consistency .

- Biological Testing : Use dose-response curves (IC₅₀/EC₅₀) and molecular docking to prioritize derivatives for further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.